4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide
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Overview
Description
The compound “4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide” appears to contain several functional groups. These include a methoxy group (-OCH3), a sulfonyl group (-SO2-), a nitro group (-NO2), and an amide group (-CONH2). The presence of these functional groups suggests that this compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and chains. The thiazole ring, a type of heterocycle, is of particular note .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the nitro group might be reduced to an amine under certain conditions, or the amide group might be hydrolyzed to produce a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group might allow for hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Photodynamic Therapy Application
- Photodynamic Therapy: The zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including structures similar to 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide, shows promising properties for photodynamic therapy. This therapy is particularly effective for cancer treatment, utilizing the compound's good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
- Anticonvulsant Agents: Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the compound , have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds have demonstrated significant effects in protecting against convulsions induced by picrotoxin (Farag et al., 2012).
Nonlinear Optical (NLO) Materials
- NLO Applications: Azo sulfonamide chromophores, similar in structure to this compound, have been used as active nonlinear optical materials in films. These materials are useful for applications involving second harmonic generation and photochromic grating in guest-host polymer systems (Kucharski et al., 2010).
Molecular Electronics
- Building Blocks for Molecular Wires: Aryl bromides, which can be related to the compound , serve as precursors for various molecular wires. These are used in oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial for the development of molecular electronics (Stuhr-Hansen et al., 2005).
DNA Interaction and Anticancer Properties
- DNA Interaction and Anticancer Activity: Cu(II) complexes with ligands derived from N-substituted sulfonamide, like our compound of interest, exhibit the ability to cleave DNA molecules and show cytotoxicity against melanoma cell lines. This suggests potential for these complexes in cancer treatment and DNA interaction studies (Hangan et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-29-16-8-10-17(11-9-16)31(27,28)12-2-3-19(24)22-20-21-18(13-30-20)14-4-6-15(7-5-14)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVXXHCDLHCAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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